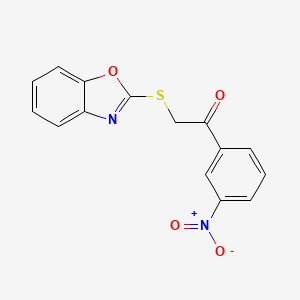
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BON and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of BON is not fully understood. However, it has been proposed that BON exerts its antibacterial and antifungal effects by inhibiting the growth of the bacterial and fungal cells. BON has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BON has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. BON has also been found to induce apoptosis in cancer cells. Additionally, BON has been shown to exhibit antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
BON has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. BON is also stable under normal laboratory conditions. However, the limitations of BON include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of BON. One potential direction is the synthesis of BON analogs with improved solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of BON in more detail. Additionally, BON could be used as a lead compound for the development of new antibacterial, antifungal, and anticancer agents.
Conclusion:
In conclusion, BON is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BON involves the reaction of 2-mercaptobenzoxazole and 3-nitrobenzaldehyde in the presence of a base. BON has been extensively studied for its potential applications in antibacterial, antifungal, and anticancer therapy. The mechanism of action of BON is not fully understood, but it has been proposed that BON exerts its effects by inhibiting the growth of bacterial and fungal cells and inducing apoptosis in cancer cells. BON has several advantages for lab experiments, but its limitations include its limited solubility in water and potential toxicity. There are several future directions for the study of BON, including the synthesis of analogs with improved properties and the investigation of its mechanism of action in more detail.
Wissenschaftliche Forschungsanwendungen
BON has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. BON has also been used as a fluorescent probe for the detection of metal ions. Additionally, BON has been used as a precursor for the synthesis of other compounds with potential applications in drug discovery.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-13(10-4-3-5-11(8-10)17(19)20)9-22-15-16-12-6-1-2-7-14(12)21-15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABVCYRPARAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240419 | |
| Record name | 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325851-60-3 | |
| Record name | 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325851-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B3259911.png)
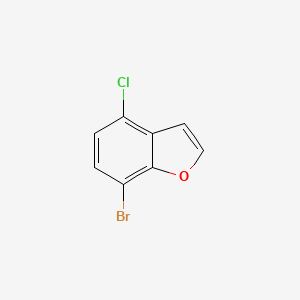

![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide](/img/structure/B3259924.png)

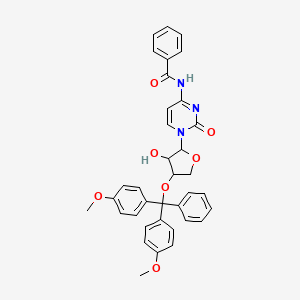

![6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine](/img/structure/B3259947.png)

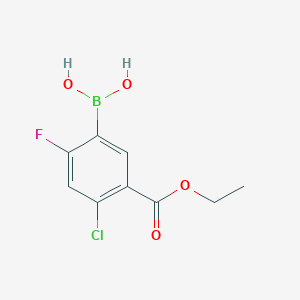
![(2Z)-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3259972.png)
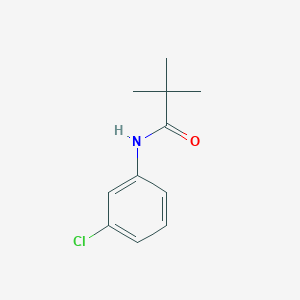
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B3259996.png)